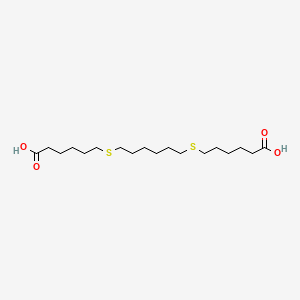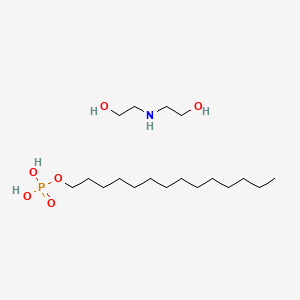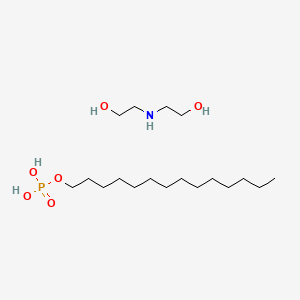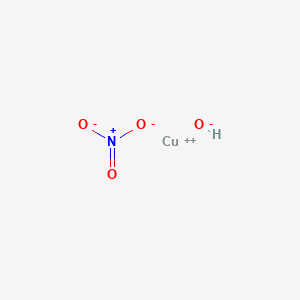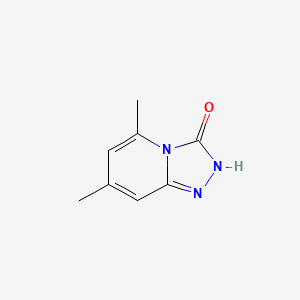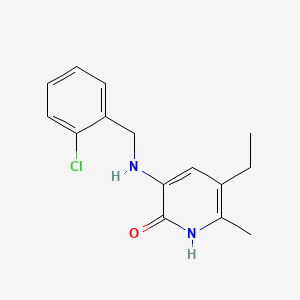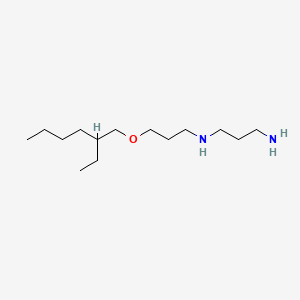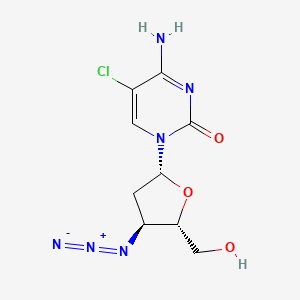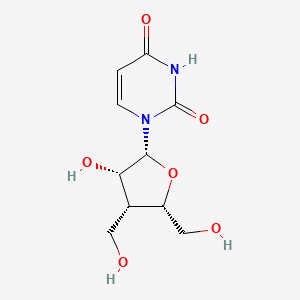
Nona-1,4-diyn-1-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,4-diynylbenzene is an organic compound with the chemical formula C₁₅H₁₆ It consists of a benzene ring substituted with two nonadiynyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,4-diynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,4-diiodobenzene with nonadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide.
Glaser Coupling Reaction: This method involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions include the use of an oxidant such as oxygen or air and a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of nona-1,4-diynylbenzene may involve large-scale Sonogashira or Glaser coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Nona-1,4-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of nona-1,4-diynylbenzene can yield alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination or nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Nona-1,4-diynylbenzene has several applications in scientific research, including:
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Nanotechnology: Utilized in the fabrication of nanostructures and nanomaterials.
Mechanism of Action
The mechanism of action of nona-1,4-diynylbenzene depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In material science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Divinylbenzene: Similar in structure but with vinyl groups instead of nonadiynyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups instead of nonadiynyl groups.
1,4-Divinylbenzene: Contains vinyl groups instead of nonadiynyl groups.
Uniqueness
Nona-1,4-diynylbenzene is unique due to its longer alkyne chains, which can impart different electronic and steric properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics and structural features.
Properties
CAS No. |
6088-98-8 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
nona-1,4-diynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |
InChI Key |
XJLIHHZYHAHLLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



